molecular formula C9H13BrN2O2 B286355 1-(2-bromopropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione

1-(2-bromopropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B286355
M. Wt: 261.12 g/mol
InChI Key: YCIBFTWNCRIOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromopropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, commonly known as BrPDP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of BrPDP is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, which can trigger apoptosis in cancer cells. Additionally, BrPDP has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
BrPDP has been found to have a range of biochemical and physiological effects. In addition to its apoptosis-inducing and antiviral activities, BrPDP has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and inflammation. Additionally, studies have suggested that BrPDP may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BrPDP for lab experiments is its versatility. The compound has been shown to have a range of biochemical and physiological effects, making it useful for a variety of experiments. Additionally, BrPDP is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of BrPDP is its potential toxicity. Studies have shown that high doses of BrPDP can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BrPDP. One area of interest is the development of BrPDP-based cancer therapies. Researchers are exploring ways to optimize the compound's apoptosis-inducing activity and reduce its potential toxicity. Additionally, there is interest in exploring the potential of BrPDP as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, researchers are working to better understand the mechanism of action of BrPDP, which may lead to the development of more effective therapies.

Synthesis Methods

The synthesis of BrPDP involves the reaction of 3,6-dimethyluracil with 2-bromopropanol in the presence of a base catalyst. This reaction results in the formation of BrPDP as a white crystalline solid. The purity of the compound can be increased through recrystallization or chromatographic purification.

Scientific Research Applications

BrPDP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BrPDP is in the field of cancer research. Studies have shown that BrPDP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, BrPDP has been shown to have antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus.

properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

1-(2-bromopropyl)-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O2/c1-6(10)5-12-7(2)4-8(13)11(3)9(12)14/h4,6H,5H2,1-3H3

InChI Key

YCIBFTWNCRIOGO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1CC(C)Br)C

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC(C)Br)C

Origin of Product

United States

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